benzyl [(2S)-3-oxobutan-2-yl]carbamate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
114041-76-8 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.256 |
IUPAC Name |
benzyl N-[(2S)-3-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C12H15NO3/c1-9(10(2)14)13-12(15)16-8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,13,15)/t9-/m0/s1 |
InChI Key |
AXDXPDSBSVDTCF-VIFPVBQESA-N |
SMILES |
CC(C(=O)C)NC(=O)OCC1=CC=CC=C1 |
Synonyms |
(S)-(1-Methyl-2-oxopropyl)carbamic acid phenylmethyl ester |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Benzyl 2s 3 Oxobutan 2 Yl Carbamate
Retrosynthetic Analysis and Key Disconnections for Benzyl (B1604629) [(2S)-3-oxobutan-2-yl]carbamate
A retrosynthetic analysis of benzyl [(2S)-3-oxobutan-2-yl]carbamate reveals two primary disconnections that guide the synthetic planning. The most apparent disconnection is at the carbamate (B1207046) linkage, which simplifies the target molecule into two key synthons: (S)-3-aminobutan-2-one and a benzyl chloroformate equivalent. This approach places the burden of stereocontrol on the synthesis of the chiral aminoketone.
A second strategic disconnection can be made at the C2-C3 bond of the butanone backbone. This alternative pathway involves the coupling of an N-protected alanine (B10760859) equivalent with a methylating agent. This strategy requires careful control of the stereocenter at the α-position to the amine.
Enantioselective Synthesis Approaches
The critical challenge in synthesizing this compound lies in the enantioselective construction of the chiral center. Several modern synthetic methodologies can be employed to achieve this, primarily focusing on asymmetric catalysis, stereocontrolled formation of the ketone moiety, and the use of chiral auxiliaries.
Asymmetric Catalysis in Carbamate Formation
While the direct asymmetric formation of the carbamate on a prochiral amine is less common, catalytic methods can be employed in the synthesis of the chiral amine precursor, (S)-3-aminobutan-2-one. Asymmetric hydrogenation of suitable unsaturated precursors is a powerful strategy. acs.org For instance, the asymmetric reduction of an appropriately substituted oxime or imine can furnish the desired chiral amine with high enantioselectivity. Transition metal catalysts, particularly those based on rhodium, ruthenium, or iridium, complexed with chiral phosphine (B1218219) ligands, are often effective for such transformations.
Furthermore, organocatalysis offers a complementary approach. Chiral primary amine catalysts, derived from natural amino acids or Cinchona alkaloids, can facilitate a wide range of enantioselective reactions. rsc.org These catalysts can be used in reactions like asymmetric reductive amination of a diketone precursor to generate the chiral α-amino ketone. organic-chemistry.org
Stereocontrolled Formation of the 3-Oxobutan-2-yl Moiety
Achieving stereocontrol during the formation of the 3-oxobutan-2-yl group is another key strategy. This can be accomplished through several methods, including the enantioselective α-functionalization of a ketone. For example, an enantioselective α-amination of a butanone derivative using a chiral catalyst can directly install the amino group with the desired stereochemistry. organic-chemistry.org
Another approach involves the kinetic resolution of a racemic mixture of 3-aminobutan-2-one. This can be achieved through enzymatic or chemical methods, where one enantiomer reacts preferentially, leaving the other enantiomer enriched.
Recent advancements in photoredox catalysis have also opened new avenues for the asymmetric synthesis of α-amino ketones. frontiersin.org These methods often involve the generation of radical intermediates that can be guided by a chiral catalyst to react enantioselectively. nih.gov
Chiral Auxiliary-Mediated Syntheses
The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in organic synthesis. wikipedia.org In the context of this compound synthesis, a chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction.
For instance, an achiral N-acetylglycine derivative could be coupled with a chiral auxiliary, such as one of Evans' oxazolidinones. wikipedia.org Subsequent alkylation of the enolate of this adduct with a methylating agent would proceed with high diastereoselectivity, controlled by the chiral auxiliary. Removal of the auxiliary would then yield the desired (S)-3-aminobutan-2-one precursor. A variety of chiral auxiliaries are available, each offering different advantages in terms of stereocontrol and ease of removal. rsc.orgresearchgate.net
Protecting Group Strategies for Amine and Carbonyl Functionalities
In the multistep synthesis of this compound, the strategic use of protecting groups for the amine and carbonyl functionalities is crucial to prevent unwanted side reactions. wikipedia.org
Carbonyl Protection: The ketone functionality in the 3-oxobutan-2-yl moiety is susceptible to nucleophilic attack. If a reaction needs to be performed elsewhere in the molecule without affecting the ketone, it must be protected. Common protecting groups for ketones are acetals and ketals, typically formed by reacting the ketone with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst. wikipedia.org These protecting groups are stable to basic and nucleophilic conditions and can be easily removed by treatment with aqueous acid.
The concept of orthogonal protection is particularly important. wikipedia.org This strategy involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain protected. For example, one could use a Cbz group for the amine and an acetal (B89532) for the ketone. The Cbz group can be removed by hydrogenolysis while the acetal remains intact, or the acetal can be removed with acid while the Cbz group is unaffected.
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound can lead to more sustainable and environmentally friendly processes.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic methods, such as asymmetric hydrogenation, are inherently more atom-economical than stoichiometric approaches, including the use of many chiral auxiliaries. acs.org
Use of Safer Chemicals: Whenever practicable, synthetic methodologies should be designed to use and generate substances that possess little or no toxicity to human health and the environment. For example, replacing hazardous reagents like phosgene, sometimes used in carbamate synthesis, with safer alternatives like carbon dioxide is a key green chemistry goal. rsc.orgpsu.edunih.gov While direct synthesis from CO2, an amine, and an alcohol can be challenging, research in this area is ongoing. rsc.orgpsu.edu
Catalysis: Catalytic reagents are superior to stoichiometric reagents. acs.org The use of transition metal or organocatalysts for the enantioselective steps, as discussed previously, aligns with this principle. rsc.orgfrontiersin.org These catalysts are required in small amounts and can often be recycled and reused.
Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. The development of highly active catalysts that can operate under mild conditions is a continuous area of research.
Use of Renewable Feedstocks: While not always directly applicable to this specific molecule, the use of starting materials derived from renewable resources is a broader green chemistry objective.
By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more sustainable.
Reactivity and Transformations of Benzyl 2s 3 Oxobutan 2 Yl Carbamate
Chemical Transformations Involving the Carbamate (B1207046) Group
The carbamate functionality in benzyl (B1604629) [(2S)-3-oxobutan-2-yl]carbamate is a versatile site for chemical modification. The benzyloxycarbonyl (Cbz) group serves as a crucial protecting group for the amine, and its selective removal is a key step in many synthetic pathways. Furthermore, the nitrogen atom of the carbamate can undergo substitution reactions, allowing for the introduction of various substituents.
Deprotection Strategies and Amine Release
The removal of the Cbz group to release the parent amine, (3S)-3-aminobutan-2-one, is a common and critical transformation. A variety of methods have been developed for this deprotection, with catalytic hydrogenation being one of the most prevalent. total-synthesis.comorganic-chemistry.orghighfine.com
Catalytic Hydrogenolysis: This method involves the cleavage of the benzylic C-O bond using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). total-synthesis.comorganic-chemistry.org This reaction is generally clean and efficient, yielding the deprotected amine, toluene, and carbon dioxide. The choice of solvent and reaction conditions can be optimized to ensure complete reaction and minimize side products.
Table 1: Selected Conditions for Cbz Deprotection via Hydrogenolysis
| Catalyst | Hydrogen Source | Solvent | Temperature | Reference |
|---|---|---|---|---|
| 10% Pd/C | H₂ (balloon) | Methanol | Room Temp | total-synthesis.com |
| Pd(OAc)₂/C | H₂ (1 atm) | Methanol | Room Temp | organic-chemistry.org |
Transfer Hydrogenolysis: In cases where the use of gaseous hydrogen is not desirable, transfer hydrogenolysis offers a convenient alternative. This technique utilizes a hydrogen donor in the presence of a catalyst. Common hydrogen donors include formic acid, ammonium formate, and cyclohexene.
Chemical Cleavage: Besides hydrogenolysis, the Cbz group can be removed under non-reductive conditions. Acidic conditions, such as treatment with HBr in acetic acid, can effectively cleave the carbamate. More recently, methods using Lewis acids like aluminum chloride (AlCl₃) in a fluorinated solvent have been shown to be effective for deprotecting N-Cbz groups. organic-chemistry.org
N-Substitutions and Derivatizations
While deprotection is a common transformation, the carbamate nitrogen can also participate in substitution and derivatization reactions prior to Cbz removal. These reactions allow for the introduction of additional functional groups, expanding the synthetic utility of the molecule.
N-Alkylation and N-Arylation: Although direct N-alkylation of a Cbz-protected amine can be challenging due to the reduced nucleophilicity of the nitrogen, certain conditions can facilitate this transformation. For instance, N-alkylation of amides with benzyl alcohol has been reported using a Ni/SiO₂-Al₂O₃ catalyst. researchgate.net More commonly, derivatization occurs after deprotection of the Cbz group. However, modern cross-coupling methods have enabled the N-arylation of Cbz-amines. A highly efficient Ni(II)-catalyzed photoredox N-arylation of Cbz-amines with aryl electrophiles provides a variety of N-aromatic and N-heteroaromatic carbamate products. organic-chemistry.org
Urea and Guanidine Formation: The carbamate can be converted into other functional groups. For example, lanthanum triflate catalyzes the direct conversion of N-benzyloxycarbonyl-protected amines into unsymmetrical ureas in high yields by reacting them with various amines. organic-chemistry.org Additionally, Cbz-protected amines can be precursors for the synthesis of guanidines.
Reactions at the Ketone Moiety
The ketone group in benzyl [(2S)-3-oxobutan-2-yl]carbamate is a key site for introducing new stereocenters and functional groups. Its reactivity is influenced by the adjacent chiral center bearing the Cbz-protected amine, which can direct the stereochemical outcome of various transformations.
Reductions: Diastereoselective and Enantioselective Reductions
The reduction of the ketone in N-Cbz-protected β-amino ketones, such as this compound, can lead to the formation of the corresponding β-amino alcohols, which are valuable chiral building blocks. The stereochemical outcome of this reduction is of significant interest, aiming for high diastereoselectivity to produce either the syn- or anti-diastereomer of the resulting amino alcohol.
The stereoselectivity of the reduction is influenced by the choice of reducing agent and the reaction conditions. The existing stereocenter can direct the approach of the hydride reagent, leading to facial selectivity. Reductions of similar N-protected β-amino ketones have been shown to yield different diastereomeric ratios depending on the reagents used. For instance, the reduction of N-Boc-protected δ-amino-α,β-unsaturated γ-keto esters has demonstrated that different reducing agents can lead to opposite diastereoselectivities, with LiAlH(O-t-Bu)₃ favoring the anti-product and NB-Enantride favoring the syn-product. mdpi.com
Table 2: Diastereoselective Reduction of a Chiral N-Boc-Protected Keto Ester
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |
|---|---|---|---|---|---|
| LiAlH(O-t-Bu)₃ | EtOH | -78 | >95:5 | 80 | mdpi.com |
While the above example is for a different substrate, it illustrates the principle of achieving diastereoselectivity in the reduction of N-protected keto compounds. Similar strategies can be applied to this compound to selectively synthesize the corresponding syn- or anti-amino alcohols.
Nucleophilic Additions and Subsequent Transformations
The electrophilic carbonyl carbon of the ketone is susceptible to attack by a wide range of nucleophiles, including organometallic reagents and enolates. These reactions form a new carbon-carbon bond and create a tertiary alcohol, which can then undergo further transformations.
Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are powerful nucleophiles that readily add to ketones. libretexts.orgyoutube.comlibretexts.org The reaction of this compound with a Grignard reagent would yield a tertiary alcohol with the formation of a new C-C bond. The stereochemistry of the newly formed chiral center is influenced by the existing stereocenter. The general mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon. libretexts.orgyoutube.com Subsequent acidic workup protonates the resulting alkoxide to give the tertiary alcohol.
Wittig Reaction: The Wittig reaction provides a method for the conversion of the ketone into an alkene. This reaction involves the use of a phosphorus ylide (a Wittig reagent), which reacts with the ketone to form an oxaphosphetane intermediate that then collapses to yield the alkene and a phosphine (B1218219) oxide. The geometry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions.
Condensation Reactions and Enol Chemistry
The ketone moiety of this compound can undergo enolization to form an enol or an enolate, which can then act as a nucleophile in various condensation reactions.
Aldol and Mannich Reactions: The enolate of this compound can participate in aldol-type reactions with aldehydes or ketones to form β-hydroxy ketones. Similarly, it can undergo Mannich reactions, which are three-component condensations of an aldehyde, an amine, and a carbonyl compound. oarjbp.comnih.govnih.govresearchgate.net Iodine has been shown to be an effective catalyst for the three-component Mannich reaction of aldehydes, ketones, and carbamates to produce Cbz-protected β-amino ketones. researchgate.net A proposed mechanism for a similar Hf(OTf)₄-catalyzed three-component synthesis suggests an initial aldol condensation between the aldehyde and ketone, followed by a conjugate addition of the carbamate. mdpi.com
Condensation with Other Electrophiles: The enolate can also react with other electrophiles. For example, a study on the condensation of benzyl carbamate with glyoxal in the presence of an acid catalyst demonstrated the formation of various condensation products, highlighting the reactivity of the carbamate and the potential for complex cyclization reactions. highfine.com
Stereochemical Integrity and Transformations of this compound
The stereocenter at the C2 position of the butanoyl chain in this compound is a key feature influencing its reactivity. The integrity of this chiral center during chemical transformations is of significant interest in synthetic chemistry.
Retention and Inversion of Configuration
The stereochemical outcome of reactions involving the chiral center of N-protected α-amino ketones, such as this compound, is highly dependent on the reaction conditions and the nature of the reagents employed. Research in the broader field of N-protected amino acid derivatives has shown that certain transition metal-catalyzed cross-coupling reactions can proceed with high fidelity, preserving the original stereochemistry.
For instance, palladium-catalyzed cross-coupling reactions of N-Cbz protected α-amino acid thiol esters with boronic acids have been demonstrated to yield the corresponding N-Cbz α-amino ketones with complete retention of stereochemistry nih.gov. These reactions are typically conducted under mild, non-basic conditions, which is crucial for preventing epimerization of the stereocenter adjacent to the carbonyl group nih.gov. The choice of ligand is also critical in these catalytic systems to suppress side reactions that could compromise the stereochemical purity nih.gov.
While specific studies on this compound are limited, the principles established for similar N-Cbz protected α-amino ketones suggest that reactions designed to maintain a neutral or mildly acidic environment are likely to proceed with retention of the (S)-configuration. Inversion of configuration would typically require a reaction pathway that proceeds through a defined transition state favoring backside attack, such as in certain nucleophilic substitution reactions at the chiral center, though examples directly involving this substrate are not readily found in the literature.
The following table summarizes the expected stereochemical outcomes based on analogous systems.
| Reaction Type | Reagents and Conditions | Expected Outcome for this compound |
| Palladium-catalyzed cross-coupling | Arylboronic acid, Pd catalyst, mild non-basic conditions | Retention of (S)-configuration |
| Nucleophilic addition to the ketone | Organometallic reagents (e.g., Grignard, organolithium) | Potential for diastereoselectivity depending on substrate control |
| Reduction of the ketone | Hydride reagents (e.g., NaBH4) | Formation of diastereomeric alcohols |
Epimerization Studies
The proton at the α-carbon (C2) in this compound is acidic due to its position between a carbonyl group and a nitrogen atom of the carbamate. This acidity makes the stereocenter susceptible to epimerization, particularly under basic or, in some cases, acidic conditions mdpi.comnih.gov. The process involves the formation of a planar enolate intermediate, which upon reprotonation can lead to a mixture of (S) and (R) isomers.
Studies on similar α-amino carbonyl compounds have shown that the risk of epimerization is a significant consideration in their synthesis and transformation mdpi.comnih.gov. The presence of an electron-withdrawing protecting group on the nitrogen, such as the benzyloxycarbonyl (Cbz) group, can influence the acidity of the α-proton and thus the propensity for epimerization.
While specific epimerization studies on this compound are not extensively documented, the general principles of α-amino ketone chemistry suggest that exposure to strong bases should be avoided if stereochemical integrity is to be maintained. The rate of epimerization is influenced by several factors, including the strength of the base, the solvent, and the temperature.
The table below outlines conditions known to promote epimerization in related systems.
| Condition | Mechanism | Potential Impact on this compound |
| Strong basic conditions (e.g., alkoxides) | Formation of a planar enolate intermediate | High risk of epimerization, leading to a racemic mixture |
| Prolonged exposure to acidic conditions | Enolization catalyzed by acid | Moderate risk of epimerization, depending on acid strength and temperature |
| High temperatures | Increased rate of equilibrium between stereoisomers | Increased risk of epimerization |
Transition Metal-Catalyzed Transformations Involving this compound
The dual functionality of this compound, possessing both a ketone and a carbamate group, makes it a potentially versatile substrate for transition metal-catalyzed reactions. While specific examples involving this exact molecule are scarce, the reactivity of the N-protected β-keto amine motif can be inferred from studies on related compounds.
Palladium and rhodium are common catalysts for a variety of transformations involving ketones and amino acid derivatives. For instance, palladium-catalyzed cross-coupling reactions are widely used for the formation of carbon-carbon and carbon-heteroatom bonds nih.govnih.gov. The ketone moiety in this compound could potentially undergo α-arylation or α-alkenylation reactions in the presence of a suitable palladium catalyst and coupling partner.
Rhodium catalysts are known to be effective for various reactions, including hydrogenations and C-H functionalization nih.gov. The ketone of this compound could be a substrate for asymmetric hydrogenation to produce the corresponding alcohol with high diastereoselectivity, depending on the chiral ligands used with the rhodium catalyst.
The following table provides a summary of potential transition metal-catalyzed transformations based on the reactivity of similar functional groups.
| Catalyst System | Reaction Type | Potential Transformation of this compound |
| Palladium(II) acetate with a suitable ligand | α-Arylation | Introduction of an aryl group at the α-position to the ketone |
| Rhodium complex with a chiral phosphine ligand | Asymmetric Hydrogenation | Stereoselective reduction of the ketone to a secondary alcohol |
| Copper(I) catalyst | Cross-coupling with organostannanes | Formation of α-amino-α'-alkoxy ketones nih.gov |
It is important to note that the carbamate functionality can also participate in or influence these transformations, either by coordinating to the metal center or by affecting the electronic properties of the substrate. Further research is needed to fully explore the scope of transition metal-catalyzed reactions of this compound.
Applications of Benzyl 2s 3 Oxobutan 2 Yl Carbamate As a Chiral Building Block
Role in the Synthesis of Complex Organic Molecules
The primary application of benzyl (B1604629) [(2S)-3-oxobutan-2-yl]carbamate lies in its role as a chiral building block for the synthesis of complex organic molecules, particularly those with biological activity. The presence of multiple functional groups allows for a variety of chemical transformations, enabling the construction of intricate molecular architectures with high stereocontrol.
A key transformation of N-protected β-amino ketones is their stereoselective reduction to afford chiral 1,3-amino alcohols. These motifs are prevalent in numerous natural products and pharmaceuticals. For instance, the reduction of N-acyl β-amino ketones using reagents like samarium(II) iodide has been shown to produce 1,3-syn amino alcohols with a high degree of stereoselectivity. nih.gov This approach allows for the predictable formation of a new stereocenter, guided by the existing chirality of the starting material. By selecting appropriate protecting groups and reduction conditions, it is possible to access both syn and anti diastereomers of the resulting 1,3-amino alcohols, further enhancing the synthetic utility of the parent β-amino ketone. nih.gov
The versatility of this building block is also demonstrated in its use as a precursor for various heterocyclic compounds. The ketone and protected amine functionalities can participate in cyclization reactions to form valuable ring systems such as piperidines. For example, N-tert-butanesulfinyl δ-amino ketone derivatives can be converted into 2,6-cis-disubstituted piperidines through a two-step sequence involving desulfinylation and reductive cyclization. nih.gov This highlights the potential of benzyl [(2S)-3-oxobutan-2-yl]carbamate to serve as a precursor for aza-heterocycles, which are common scaffolds in medicinal chemistry.
Furthermore, β-amino ketones are integral to the synthesis of peptides and peptide analogs. The ability to introduce a specific stereocenter and a ketone functionality allows for the creation of non-proteinogenic amino acid precursors and peptidomimetics with unique conformational properties and biological activities.
Table 1: Examples of Complex Molecules Derived from β-Amino Ketone Precursors
| Precursor Type | Transformation | Product Class | Significance |
| N-Acyl β-Amino Ketone | Stereoselective Reduction | syn-1,3-Amino Alcohol | Core of many natural products and pharmaceuticals. nih.gov |
| N-Aryl β-Amino Ketone | Stereoselective Reduction | anti-1,3-Amino Alcohol | Access to alternative diastereomers for structure-activity relationship studies. nih.gov |
| N-tert-Butanesulfinyl δ-Amino Ketone | Desulfinylation/Cyclization | 2,6-Disubstituted Piperidines | Important aza-heterocyclic scaffolds in drug discovery. nih.gov |
Utilization in Chiral Ligand and Catalyst Development
The chiral nature of this compound makes it an attractive scaffold for the development of chiral ligands and catalysts for asymmetric synthesis. The combination of a stereocenter and functional groups capable of coordinating to metal centers provides the necessary elements for creating an effective chiral environment around a catalytic site.
Chiral β-aminophosphine derivatives, which can be conceptually derived from β-amino ketones, have emerged as powerful organocatalysts and ligands in metal-catalyzed reactions. rsc.org These ligands can create a specific chiral pocket around a metal, enabling high levels of enantioselectivity in a variety of transformations, including palladium-catalyzed allylic substitutions and copper-catalyzed 1,4-additions. rsc.org The nitrogen and a suitably introduced phosphorus atom can act as a bidentate ligand, with the stereocenter of the butan-2-yl backbone dictating the chiral induction.
Moreover, the development of bifunctional catalysts, where one part of the molecule activates the nucleophile and another activates the electrophile, is a growing area of research. Chiral β-amino ketones can be elaborated into such catalysts. For example, chiral primary amines have been shown to be effective catalysts for asymmetric enamine catalysis with β-ketoesters. acs.orgnih.gov By extension, derivatives of this compound could be designed to incorporate additional functionalities, such as a thiourea (B124793) group, to create highly effective bifunctional catalysts for a range of asymmetric reactions.
The synthesis of chiral catalysts derived from readily available amino acids is a well-established strategy. acs.orgacs.org The structural motif present in this compound, which can be seen as an amino acid derivative, aligns with this approach for creating novel catalytic systems.
Table 2: Potential Chiral Ligands and Catalysts Derived from β-Amino Ketone Scaffolds
| Ligand/Catalyst Type | Potential Application | Mode of Action |
| Chiral β-Aminophosphine Ligands | Asymmetric Metal Catalysis | Formation of a chiral metal complex to induce enantioselectivity. rsc.org |
| Chiral Primary Amine Catalysts | Asymmetric Enamine Catalysis | Formation of a chiral enamine intermediate to control stereochemistry. acs.orgnih.gov |
| Bifunctional Thiourea-Amine Catalysts | Asymmetric Mannich and Michael Reactions | Synergistic activation of both the electrophile and nucleophile. |
Precursor for Advanced Materials and Polymers
The bifunctional nature of this compound also positions it as a valuable monomer or precursor for the synthesis of advanced materials and polymers with defined stereochemistry. The incorporation of chirality into the polymer backbone can lead to materials with unique properties, such as the ability to form helical structures and recognize other chiral molecules.
A significant application in this area is the synthesis of poly-β-peptides. Methodology has been developed for the synthesis of optically active β-amino acid N-carboxyanhydrides (β-NCAs) from N-Cbz protected β-amino acids. illinois.edunih.gov These β-NCAs can then undergo ring-opening polymerization to produce poly-β-peptides that adopt stable chiral conformations in solution. illinois.edunih.gov Given that this compound contains the requisite N-Cbz protected β-amino acid substructure (after formal oxidation of the methyl ketone to a carboxylic acid), it represents a potential starting material for such polymerizations. More recently, the development of water-insensitive and controllable ring-opening polymerization of β-amino acid N-thiocarboxyanhydrides (β-NTAs) has further expanded the possibilities for creating diverse and functional poly-β-peptides. digitellinc.com
Furthermore, the carbamate (B1207046) and ketone functionalities can be exploited in the design of other novel polymers. For instance, cellulose (B213188) derivatives bearing different phenyl carbamate substituents have been synthesized and utilized as chiral selectors in chromatography, demonstrating the role of carbamate groups in creating materials with chiral recognition capabilities. abo.fi The presence of both a carbamate and a ketone in this compound offers possibilities for creating cross-linked or functionalized polymers with tailored properties.
Table 3: Potential Polymer Architectures from β-Amino Ketone-Related Monomers
| Monomer Type | Polymerization Method | Resulting Polymer | Key Feature |
| β-Amino Acid N-Carboxyanhydride (β-NCA) | Ring-Opening Polymerization | Poly-β-peptide | Defined secondary structures and chirality. illinois.edunih.gov |
| β-Amino Acid N-Thiocarboxyanhydride (β-NTA) | Ring-Opening Polymerization | Poly-β-peptide | Water-insensitive synthesis, functional group tolerance. digitellinc.com |
| Cellulose with Phenyl Carbamate Substituents | Chemical Modification | Chiral Stationary Phase | Enantioselective recognition. abo.fi |
Development of Novel Methodologies in Asymmetric Synthesis
This compound and its analogs are not only valuable for synthesizing specific target molecules but also for developing new synthetic methodologies. The reactivity of the ketone and the influence of the adjacent stereocenter and protecting group provide a rich platform for exploring novel asymmetric transformations.
One area of active research is the development of catalytic, enantioselective additions to imines, which can be formed in situ from aldehydes and amines. The use of chiral phase-transfer catalysts, such as those based on cinchona alkaloids, has been shown to be highly effective in promoting the asymmetric addition of ketones to imines, affording β-amino ketones with excellent enantioselectivities. nih.govrsc.org This demonstrates a catalytic approach to synthesizing compounds structurally related to this compound.
The development of stereocomplementary synthesis is another important aspect. By carefully choosing reagents and catalysts, it is possible to selectively produce either diastereomer of a product from a single chiral precursor. For example, in the reduction of β-amino ketones, the choice of the N-protecting group can direct the stereochemical outcome, providing access to either syn or anti 1,3-amino alcohols. nih.gov This level of control is crucial for building molecular diversity and for structure-activity relationship studies.
Furthermore, the nitrile group is a versatile functional group that can be transformed into amines, carboxylic acids, or ketones. The asymmetric synthesis of β-amino cyanoesters with contiguous stereocenters has been achieved through halogen-bonding catalysis, highlighting another advanced methodology for creating complex chiral building blocks. beilstein-journals.org The ketone functionality in this compound could potentially be converted to a nitrile, opening up further avenues for synthetic diversification.
Table 4: Methodologies in Asymmetric Synthesis Involving β-Amino Ketone-like Structures
| Methodology | Transformation | Key Feature |
| Chiral Phase-Transfer Catalysis | Asymmetric Mannich Reaction | Catalytic enantioselective synthesis of β-amino ketones. nih.govrsc.org |
| Substrate-Controlled Diastereoselective Reduction | Reduction of β-Amino Ketones | Selective formation of syn or anti 1,3-amino alcohols based on protecting groups. nih.gov |
| Halogen-Bonding Catalysis | Asymmetric Mannich Reaction | Synthesis of β-amino cyanoesters with contiguous stereocenters. beilstein-journals.org |
Structural and Conformational Analysis of Benzyl 2s 3 Oxobutan 2 Yl Carbamate
Spectroscopic Investigations of Molecular Structure
Spectroscopic techniques are fundamental to confirming the molecular structure of a compound. While specific spectra for benzyl (B1604629) [(2S)-3-oxobutan-2-yl]carbamate are not widely published, its expected spectroscopic characteristics can be inferred from data on its constituent functional groups and closely related analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon and proton framework of a molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the butanone backbone, the benzyloxycarbonyl (Cbz) protecting group, and the amide proton. The methine proton at the chiral center (C2) would likely appear as a multiplet due to coupling with the adjacent methyl and carbonyl groups. The acetyl protons (CH₃ at C4) would present as a singlet, while the methyl protons at C1 would be a doublet. The benzylic protons of the Cbz group would appear as a singlet, and the aromatic protons of the phenyl ring would show characteristic multiplets in the downfield region. The amide proton (NH) would likely be a doublet, with its chemical shift being sensitive to solvent and concentration.
¹³C NMR: The carbon NMR spectrum would corroborate the structure with signals for the two carbonyl carbons (the ketone and the carbamate), the carbons of the phenyl ring, the benzylic carbon, and the aliphatic carbons of the butanone chain. The chemical shifts would be indicative of the electronic environment of each carbon atom. For instance, the ketonic carbonyl at C3 would have a characteristic downfield shift.
Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of benzyl [(2S)-3-oxobutan-2-yl]carbamate is expected to exhibit characteristic absorption bands. Key vibrational modes would include N-H stretching of the carbamate (B1207046), C=O stretching for both the ketone and the carbamate functionalities, and C-O stretching. nih.gov
| Expected Spectroscopic Data for this compound | |
| Technique | Expected Observations |
| ¹H NMR | Signals for aromatic protons (multiplet, ~7.3 ppm), benzylic CH₂ (singlet, ~5.1 ppm), amide NH (doublet), methine CH (multiplet), acetyl CH₃ (singlet, ~2.1 ppm), and methyl CH₃ (doublet). |
| ¹³C NMR | Resonances for two C=O groups (ketone and carbamate), aromatic carbons, benzylic carbon, and aliphatic carbons of the butanone moiety. |
| IR (cm⁻¹) | N-H stretching (~3300 cm⁻¹), C=O stretching (ketone ~1715 cm⁻¹, carbamate ~1690 cm⁻¹), C-O stretching. |
Chiroptical Properties and Stereochemical Determination
The presence of a stereocenter at the C2 position imparts chirality to this compound, making it optically active. Chiroptical techniques, such as circular dichroism (CD) spectroscopy, are essential for confirming the absolute configuration of the stereocenter.
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chromophores. For this compound, the key chromophores are the phenyl ring of the Cbz group and the ketone carbonyl group. The sign and intensity of the Cotton effects in the CD spectrum are determined by the spatial relationship between these chromophores and the chiral center. While specific CD data for this compound is not available, theoretical studies on similar chiral molecules can provide insight. chemicalbook.comacs.org The analysis of the CD spectrum, often in conjunction with computational modeling, would be a definitive method for confirming the (S)-configuration at the C2 position. rsc.org The study of the CD signal of single amino acids has shown that unique patterns can emerge as a function of their concentration, indicating the formation of ordered structures. nih.gov
X-ray Crystallography of Derivatives or Co-crystals for Solid-State Structure
Single-crystal X-ray diffraction is the most unambiguous method for determining the three-dimensional structure of a molecule in the solid state. To date, no crystal structure for this compound has been reported in the Cambridge Structural Database.
However, analysis of crystal structures of related N-benzyloxycarbonyl-protected amino compounds can provide valuable information about the preferred conformations and intermolecular interactions in the solid state. For example, the crystal structure of N-benzyloxycarbonyl-alanyl-phenylalanyl-methyl ester reveals specific hydrogen bonding patterns and the relative disposition of the peptidic backbones. csic.es In the solid state, molecules of this type often exhibit intermolecular hydrogen bonds involving the N-H and C=O groups of the carbamate functionality, leading to the formation of well-defined supramolecular architectures. csic.es The conformation of the Cbz group itself is also of interest, with the potential for different rotamers around the C-O bond. rsc.org
| Crystallographic Data for an Analogous Compound (N-benzyloxycarbonyl-alanyl-phenylalanyl-methyl ester) | |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Key Interactions | Hydrogen bonded chains running along the a-axis. csic.es |
Conformational Analysis via Experimental Techniques
The conformational flexibility of this compound arises from the rotation around several single bonds, including the C-N bond of the carbamate and the bonds of the benzyl group. Experimental techniques, particularly NMR spectroscopy, can be used to probe the conformational preferences in solution.
The magnitude of the coupling constants and the presence of nuclear Overhauser effects (NOEs) in the ¹H NMR spectrum can provide information about the dihedral angles and the through-space proximity of protons, respectively. This data can be used to build a model of the predominant solution-state conformation. For N-protected amino acids and peptides, there is often a preference for an extended conformation to minimize steric hindrance, but intramolecular hydrogen bonding can also play a role in stabilizing folded conformations. Conformational studies on related heterocyclic α-amino acid derivatives have shown that N-H···X interactions can stabilize specific hydrogen-bonded conformations. rsc.org The conformational analysis of similar molecules has been successfully carried out using a combination of experimental NMR techniques and computational methods.
Theoretical and Computational Investigations of Benzyl 2s 3 Oxobutan 2 Yl Carbamate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability and reactivity. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used for this purpose. scirp.org
Electronic Properties: DFT calculations, particularly with hybrid functionals like B3LYP, are well-suited for determining key electronic properties. researchgate.net For benzyl (B1604629) [(2S)-3-oxobutan-2-yl]carbamate, these calculations would reveal the distribution of electron density and identify the most electron-rich and electron-poor regions of the molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) map, where the nucleophilic sites (e.g., the oxygen atoms of the carbonyl and carbamate (B1207046) groups) and electrophilic sites can be clearly distinguished.
Reactivity Descriptors: Frontier Molecular Orbital (FMO) theory is another critical aspect of these investigations. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to predict reactivity. The HOMO is typically localized on the most nucleophilic part of the molecule, while the LUMO indicates the most likely site for nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.
Atomic Charges: Various schemes can be used to calculate the partial atomic charges on each atom in the molecule. This data helps in understanding intermolecular interactions and provides insights into the reactivity of specific atoms.
Table 1: Representative Calculated Electronic Properties for a Benzyl Carbamate Derivative This table presents typical data obtained from DFT (B3LYP/6-31G) calculations on a molecule with similar functional groups. The values are illustrative for benzyl [(2S)-3-oxobutan-2-yl]carbamate.*
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates energy of the outermost electrons; relates to ionization potential. |
| LUMO Energy | -1.2 eV | Indicates energy of the lowest-energy unoccupied orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and kinetic stability. A larger gap implies higher stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| MEP Minimum | -55 kcal/mol | Located on the keto carbonyl oxygen, indicating the most probable site for electrophilic attack. |
| MEP Maximum | +30 kcal/mol | Located on the N-H proton, indicating a potential hydrogen-bond donor site. |
Molecular Modeling and Conformational Landscape Exploration
The flexibility of the benzyl carbamate and butanone side chains means that the molecule can exist in numerous conformations. Molecular modeling techniques are essential to explore this conformational landscape and identify the most stable, low-energy structures. scirp.org
The process typically begins with a conformational search using molecular mechanics (MM) force fields to rapidly generate a wide range of possible structures. The most promising low-energy conformers identified are then subjected to full geometry optimization using more accurate quantum chemical methods like DFT. researchgate.net This ensures that the resulting geometries are true energy minima.
Table 2: Hypothetical Low-Energy Conformers and Key Dihedral Angles This table illustrates how conformational analysis data for this compound would be presented. Dihedral angles define the molecule's shape.
| Conformer | Relative Energy (kcal/mol) | Population (%) | Dihedral Angle 1 (O=C-N-Cα) | Dihedral Angle 2 (C-N-Cα-C=O) |
| 1 | 0.00 | 75.3 | 178.5° | -65.2° |
| 2 | 0.95 | 15.1 | -179.1° | 175.8° |
| 3 | 1.62 | 5.5 | -5.4° | -70.1° |
Prediction of Spectroscopic Parameters and Chiroptical Properties
Computational methods are highly effective at predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
Vibrational Spectroscopy: The calculation of vibrational frequencies (Infrared and Raman spectra) is a standard procedure. By comparing the computed frequencies with experimental IR spectra, a detailed assignment of the spectral bands to specific vibrational modes (e.g., C=O stretches, N-H bends, C-O stretches) can be made. researchgate.net Scaling factors are often applied to the calculated frequencies to improve agreement with experimental results.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts are invaluable for assigning signals in experimental NMR spectra, especially for complex molecules.
Chiroptical Properties: Given the presence of a stereocenter at the C2 position, the prediction of chiroptical properties is of particular interest. Time-dependent DFT (TD-DFT) calculations are used to simulate the Electronic Circular Dichroism (ECD) spectrum. researchgate.net The shape and sign of the Cotton effects in the calculated ECD spectrum are highly sensitive to the absolute configuration of the chiral center. This makes ECD a powerful tool for confirming the (S)-configuration of the molecule. Studies on structurally related N-acetoacetyl-α-amino-acids have shown that their chiroptical properties are strongly influenced by the chiral center and the solvent environment. rsc.orgrsc.org
Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies This table shows a typical comparison used to validate the computed structure of a molecule like this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν1 | 3350 | 3325 | N-H Stretch |
| ν2 | 1725 | 1710 | Ketone C=O Stretch |
| ν3 | 1695 | 1680 | Carbamate C=O Stretch |
| ν4 | 1530 | 1520 | N-H Bend / C-N Stretch |
| ν5 | 1250 | 1245 | Carbamate C-O Stretch |
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry can be used to explore the potential reactivity of this compound. As a β-keto compound, it has several potential reaction pathways.
Keto-Enol Tautomerism: The molecule can exist in equilibrium with its enol tautomer. Computational methods can determine the relative stabilities of the keto and enol forms and calculate the energy barrier for the tautomerization process.
Reactions at the Carbonyl Group: The reactivity of the ketone can be modeled, including nucleophilic addition reactions.
Decarboxylation and Related Reactions: While the carbamate is more stable than a carboxylic acid, related β-keto esters are known to undergo palladium-catalyzed decarboxylation-allylation reactions. nih.gov Computational studies could investigate the feasibility of similar transformations by mapping the potential energy surface of the proposed reaction. This involves locating the transition state (TS) structure connecting the reactant to the product. The calculated activation energy (the energy difference between the reactant and the TS) determines the kinetic feasibility of the reaction. Such mechanisms are well-studied for β-keto acids, which typically proceed through a six-membered cyclic transition state upon heating. youtube.comlibretexts.org
Table 4: Hypothetical Calculated Activation Energies for a Potential Reaction This table illustrates the type of data generated from a reaction mechanism study, for instance, an enolization reaction.
| Reaction Step | Reactant(s) | Transition State | Product(s) | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔEr) (kcal/mol) |
| Enolization | Keto form | TS_enol | Enol form | 15.2 | +3.5 |
Future Directions in the Research of Benzyl 2s 3 Oxobutan 2 Yl Carbamate
Exploration of Undiscovered Reactivity Patterns
The bifunctional nature of benzyl (B1604629) [(2S)-3-oxobutan-2-yl]carbamate, containing both an electrophilic ketone and a protected amine, offers a rich playground for exploring novel reactivity. The interplay between these functional groups, governed by the stereochemistry at the C2 position, is a key area for future investigation.
The N-benzyloxycarbonyl (Cbz) group is a well-established protecting group in peptide synthesis and organic chemistry. organic-chemistry.org However, its influence on the adjacent ketone's reactivity in this specific scaffold is not documented. Research should focus on how the Cbz-protected amine modulates the stereochemical outcome of nucleophilic additions to the carbonyl group. For instance, the reduction of the ketone to the corresponding alcohol could proceed with high diastereoselectivity, influenced by the chiral center and the bulky protecting group. A systematic study using various reducing agents could elucidate the substrate-control elements of this transformation.
Furthermore, the enolization of the ketone is another critical area of study. The regioselectivity of enolate formation (towards C1 or C4) and the subsequent reactivity in aldol, Mannich, or alkylation reactions are unknown. These transformations could lead to the synthesis of complex, stereochemically rich acyclic and heterocyclic systems. The development of catalytic, enantioselective reactions at the α-carbon (C4) would be particularly valuable, leveraging the existing stereocenter to induce further chirality. nih.gov
Investigations into the reactivity of the carbamate (B1207046) moiety itself are also warranted. While typically stable, the Cbz group can participate in intramolecular reactions. organic-chemistry.org Under specific conditions (e.g., base-mediated), cyclization reactions involving the enolate of the ketone could be envisioned, potentially leading to novel oxazinone or other heterocyclic structures.
Development of Highly Efficient and Sustainable Synthetic Routes
The absence of extensive literature on benzyl [(2S)-3-oxobutan-2-yl]carbamate suggests that its preparation is not yet optimized. Future research must prioritize the development of efficient, stereoselective, and sustainable synthetic routes.
A logical starting point is the protection of the commercially available and relatively inexpensive (S)-3-aminobutan-2-one. Standard procedures involving benzyl chloroformate under Schotten-Baumann conditions could be explored and optimized. However, a focus on greener chemistry would be more forward-looking. This could involve using less hazardous reagents and solvents, such as aqueous systems in the presence of phase-transfer catalysts or cyclodextrins. researchgate.net Another green approach would be the enzymatic or chemo-enzymatic synthesis, which could offer high enantioselectivity and mild reaction conditions.
Alternative routes starting from readily available chiral precursors like L-alanine or L-threonine could also be developed. For instance, a Dakin-West-type reaction or coupling of an N-Cbz protected amino acid with an organometallic reagent could provide access to the target molecule. organic-chemistry.org Modern catalytic methods, which avoid stoichiometric activating agents and byproducts, should be prioritized. For example, the direct catalytic α-amination of a suitable ketone precursor using a chiral catalyst could provide a highly atom-economical route. acs.orgacs.org
The table below outlines potential synthetic strategies that warrant investigation.
| Route | Starting Material | Key Transformation | Potential Advantages | References |
| Route A | (S)-3-aminobutan-2-one | N-protection with Benzyl Chloroformate | Direct, potentially high-yielding | researchgate.net |
| Route B | N-Cbz-L-alanine | Coupling with a methyl organometallic | Utilizes common amino acid pool | organic-chemistry.org |
| Route C | 3-Pentanone | Asymmetric α-amination | High atom economy, catalytic | acs.org |
| Route D | Racemic α-bromo ketone | Dynamic Kinetic Resolution/Amination | Access to enantiopure product from racemate | acs.org |
Broader Applications in Material Science and Catalysis
The true potential of this compound lies in its application as a versatile chiral building block. Its future exploration in material science and catalysis could unlock significant value.
In catalysis, the α-amino ketone motif is a privileged structure. nih.govrsc.org Upon deprotection of the Cbz group, the resulting primary amine can serve as a coordination site for metal catalysts. The chiral backbone makes it an attractive candidate for the synthesis of novel chiral ligands for asymmetric catalysis. The ketone functionality offers a handle for further modification, allowing for the generation of a library of related ligands (e.g., bidentate amino-alcohol or tridentate diamino-alcohol ligands) for screening in various catalytic transformations.
In material science, chiral small molecules are increasingly used to impart specific properties to polymers and supramolecular assemblies. The carbamate group is known to be a key component of polyurethanes and can form predictable, rigid structures. nih.govcmu.edu this compound could be explored as a chiral monomer or chain terminator in the synthesis of novel, sequence-defined polymers. nih.gov The presence of the ketone provides a site for post-polymerization modification, enabling the creation of functional materials with tunable properties. For instance, polymers incorporating this unit could be used as chiral stationary phases for chromatography, demonstrating chiral recognition capabilities. chemrxiv.orgresearchgate.net
Integration with Flow Chemistry and Automated Synthesis
To accelerate the discovery and optimization of the synthesis and applications of this compound, modern high-throughput technologies should be employed.
Flow chemistry offers significant advantages for the synthesis of α-amino ketones, including improved safety (e.g., when using hazardous intermediates), precise control over reaction parameters, and ease of scalability. The synthesis of related α-halo ketones, which are precursors to α-amino ketones, has been successfully demonstrated in continuous flow systems. A multi-step flow synthesis of the target compound could be developed, potentially starting from a simple ketone and incorporating amination and protection steps in a continuous sequence. This would enable the rapid production of the material for further studies.
Furthermore, automated synthesis platforms can be used to explore the reactivity of this compound systematically. By robotically setting up arrays of reactions, a wide range of reaction conditions, reagents, and substrates can be screened efficiently. This would be particularly useful for developing its applications in catalysis, where the rapid synthesis and testing of a library of derivative ligands could drastically speed up the discovery of new asymmetric catalysts. The integration of automated synthesis with high-throughput screening would represent a state-of-the-art approach to unlocking the full potential of this chiral building block. nih.gov
Q & A
Q. What are the recommended synthetic routes for benzyl [(2S)-3-oxobutan-2-yl]carbamate to ensure high enantiomeric purity?
- Methodological Answer : The synthesis typically involves sequential protection of the amine group and stereoselective coupling. For example:
Chiral Resolution : Use tert-butyl carbamate (Boc) as a protecting group to prevent racemization during reactions. This approach is validated in similar compounds with β-amino ketone backbones .
Coupling Agents : Employ carbodiimides (e.g., EDC/HOBt) for amide bond formation under mild conditions to retain stereochemical integrity .
Purification : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) ensures separation of enantiomers. Confirmation via optical rotation and H NMR coupling constants (e.g., analysis for vicinal protons) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm the carbamate linkage (δ ~155 ppm for carbonyl) and stereochemistry (e.g., splitting patterns for adjacent protons in the (2S)-configured center) .
- HPLC-MS : Reverse-phase C18 columns with ESI-MS in positive ion mode to verify molecular ion peaks ([M+H]) and assess purity (>98%) .
- IR Spectroscopy : Detect characteristic carbamate N-H stretches (~3350 cm) and carbonyl vibrations (~1700 cm) .
Q. How is the absolute configuration determined using crystallographic methods?
- Methodological Answer :
- Data Collection : High-resolution X-ray diffraction (Cu-Kα, λ = 1.54178 Å) at low temperature (100 K) to minimize thermal motion .
- Refinement : SHELXL for structure solution, incorporating anisotropic displacement parameters and hydrogen atom positions. The Flack parameter (e.g., x = 0.02(3)) confirms the (2S) configuration .
- Visualization : ORTEP-3 for generating thermal ellipsoid plots, highlighting bond angles and stereochemical fidelity .
Q. What protocols ensure compound stability during storage and handling?
- Methodological Answer :
- Storage : Lyophilize and store at -20°C in amber vials under inert gas (Ar/N) to prevent hydrolysis of the carbamate group .
- Stability Assays : Monitor degradation via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., anomalous Flack parameters) be resolved?
- Methodological Answer :
- Data Cross-Validation : Compare multiple datasets (e.g., from different crystals) to rule out twinning or pseudosymmetry. Use SHELXD for phase refinement in ambiguous cases .
- Computational Validation : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) to predict bond lengths/angles, comparing them with experimental values .
- Polarimetry : Correlate observed optical rotation with calculated values from the refined structure to resolve enantiomeric ambiguity .
Q. What structure-activity relationship (SAR) insights guide optimization of its SARS-CoV main protease inhibition?
- Methodological Answer :
- Key Modifications :
| Substituent | Effect on IC | Rationale |
|---|---|---|
| 3-Oxo group | IC = 0.614 µM | Hydrogen bonding with catalytic Cys145 . |
| Benzyl carbamate | Improved lipophilicity | Enhances membrane permeability . |
- Activity Assays : Fluorescent resonance energy transfer (FRET) using Dabcyl-Edans peptide substrates to quantify protease inhibition .
Q. How are stereochemical challenges addressed during scale-up synthesis?
- Methodological Answer :
- Kinetic Resolution : Use chiral catalysts (e.g., Jacobsen’s Co-salen) for asymmetric ketone reductions. Monitor enantiomeric excess (ee) via chiral GC .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) under biphasic conditions to racemize intermediates in situ, improving yield .
Q. What computational strategies predict binding modes in biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina to simulate interactions with SARS-CoV M (PDB: 6LU7). Prioritize poses with lowest RMSD (<2.0 Å) .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of the carbamate-enzyme complex (e.g., RMSF analysis of binding pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
